molecular formula C12H7ClIN3O2S B2723321 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-67-4

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2723321
CAS No.: 1638760-67-4
M. Wt: 419.62
InChI Key: DEEWPNAEVIKCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with chloro, iodo, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-d]pyrimidine core, followed by selective halogenation and sulfonylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodo group, which may affect its reactivity and biological activity.

    6-Iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chloro group, potentially altering its electronic properties and reactivity.

    7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks both halogen groups, which may significantly change its chemical behavior and applications.

Uniqueness

The presence of both chloro and iodo groups in 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine provides unique opportunities for selective functionalization and cross-coupling reactions

Properties

IUPAC Name

7-(benzenesulfonyl)-2-chloro-6-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3O2S/c13-12-15-7-8-6-10(14)17(11(8)16-12)20(18,19)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEWPNAEVIKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.